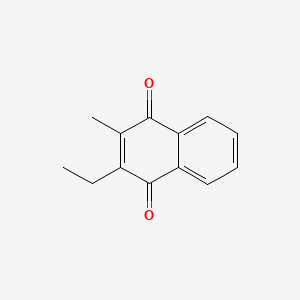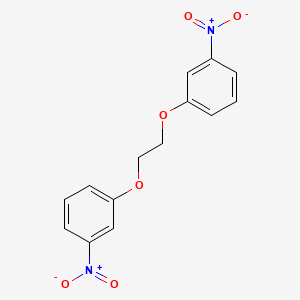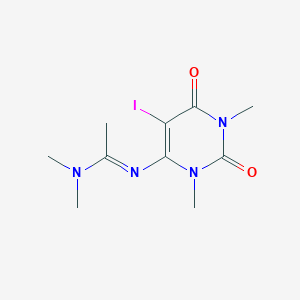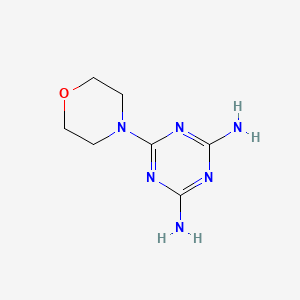![molecular formula C10H10N2O2S B3064983 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27285-09-2](/img/structure/B3064983.png)
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
概要
説明
“5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of “5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” derivatives involves various chemical reactions . For instance, the Gewald reaction was used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions were also involved .
Molecular Structure Analysis
The molecular structure of “5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various spectroscopic techniques . For example, the IR spectrum can provide information about functional groups present in the molecule, such as C=O . The NMR spectrum can provide information about the types of hydrogen and carbon atoms present in the molecule .
Chemical Reactions Analysis
“5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” derivatives have been involved in various chemical reactions . For instance, they have been used in the design of novel histone deacetylase inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various techniques . For example, the melting point can be determined using a melting point apparatus . The UV spectrum can provide information about the electronic structure of the molecule .
科学的研究の応用
Adenosine Mimics
This compound has found many applications as adenosine mimics . Adenosine is a crucial biochemical in cellular metabolism and signaling, and mimicking its structure can have significant implications in various biological processes.
Analgesics
The compound has been used in the development of analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.
Anticancer Agents
It has been applied in the field of anticancer research . The compound’s unique structure and properties could potentially be harnessed to develop new treatments for various types of cancer.
Antiviral Agents
The compound has also been used as antiviral agents . Antiviral agents inhibit the development of specific viruses, offering a potential line of defense against viral infections.
Kinase Inhibitors
It has been used as inhibitors of kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can be crucial in many cellular processes, including cell signaling, metabolism, and transcription. Inhibiting certain kinases can have therapeutic effects.
Human Epidermal Growth Factor Inhibitors
The compound has been used as inhibitors of the human epidermal growth factor . This can have significant implications in the treatment of various diseases, including cancer.
AKT1 Inhibitors for Acute Myeloid Leukemia
The compound has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia (AML) . AKT1 is a critical player in many cellular processes that lead to cell growth and survival. Its inhibition can be a potential therapeutic strategy for AML.
Attenuation of Lupus Nephritis
The compound has been investigated for its effect in the therapy of lupus nephritis , an inflammation of the kidneys caused by systemic lupus erythematosus (SLE), and its safety on thymocyte development . It has been demonstrated that the compound repressed the development of Th17 cells and ameliorated the autoimmune disease manifestation in the pristane-induced lupus nephritis mice model .
Safety and Hazards
The safety and hazards of “5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not fully known. It’s important to handle all chemicals with appropriate safety precautions.
将来の方向性
作用機序
Target of Action
The primary target of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in certain contexts .
Biochemical Pathways
The inhibition of Chk1 affects the DNA damage response pathway . When DNA damage is detected, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound prevents the cell cycle arrest, leading to the accumulation of DNA damage and potentially cell death .
Pharmacokinetics
Like many small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, or the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
The inhibition of Chk1 by this compound can lead to the accumulation of DNA damage in cells, which can result in cell death . This makes the compound potentially useful as a cancer therapeutic, as it could selectively kill cancer cells that have high levels of DNA damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions .
特性
IUPAC Name |
5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUBMOKRJJLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302751 | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
27285-09-2 | |
| Record name | NSC153333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol](/img/structure/B3064919.png)



![3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B3064931.png)
![2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]-](/img/structure/B3064935.png)

![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)
![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)




![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)